![molecular formula C14H17ClFNS B1372030 {[5-(3-Fluorophenyl)thiophen-2-yl]methyl}(propan-2-yl)amine hydrochloride CAS No. 1208894-86-3](/img/structure/B1372030.png)
{[5-(3-Fluorophenyl)thiophen-2-yl]methyl}(propan-2-yl)amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
{[5-(3-Fluorophenyl)thiophen-2-yl]methyl}(propan-2-yl)amine hydrochloride, otherwise known as 5-F-TPA, is an organic compound that has been used for a variety of scientific research applications. It is a synthetic compound that is structurally related to the neurotransmitter dopamine. 5-F-TPA has been studied for its potential applications in biochemistry, physiology, and pharmacology. The compound has been used in research to explore its potential effects on the nervous system and its potential uses in drug discovery and development.
Scientific Research Applications
Synthesis and Characterization
- The compound has been used in the synthesis of various thiadiazolylpyridinyl/indolylisoxazolyl quinazolinone-4-ones, characterized by their antipsychotic and anticonvulsant activities. These compounds were established using elemental and spectral analysis (Kaur, Saxena, & Kumar, 2010).
Electronic Spectra Interpretation
- This compound is part of a study that synthesized and measured electronic absorption and fluorescence spectra of related molecules in polymer matrices and solutions, contributing to the development of electro-optical materials (Lukes et al., 2005).
Generation of Structurally Diverse Libraries
- It served as a starting material for generating a diverse library of compounds through alkylation and ring closure reactions, producing a range of derivatives like pyrazolines, pyridines, and benzodiazepines (Roman, 2013).
DNA-Binding Polymers
- A water-soluble cationic polythiophene derivative was synthesized using this compound for potential use as a theranostic gene delivery vehicle (Carreon, Santos, Matson, & So, 2014).
Electrophilic Substitution Reactions
- The compound was involved in electrophilic substitution reactions, leading to derivatives substituted exclusively at specific positions, useful in chemical synthesis (Aleksandrov, Zablotskii, & El’chaninov, 2020).
Identification and Derivatization Studies
- It was included in the identification and derivatization of selected cathinones, contributing to forensic science (Nycz, Paździorek, Małecki, & Szala, 2016).
Noncovalent Interaction Studies
- This compound has been a part of studies assessing noncovalent interactions in synthesized derivatives, providing insights into molecular structures and interactions (El-Emam et al., 2020).
Crystal Structure and Stability Analysis
- Its derivatives have been synthesized and analyzed for crystal structures and stability, contributing to material science and pharmaceutical applications (S. Nagaraju et al., 2018).
properties
IUPAC Name |
N-[[5-(3-fluorophenyl)thiophen-2-yl]methyl]propan-2-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FNS.ClH/c1-10(2)16-9-13-6-7-14(17-13)11-4-3-5-12(15)8-11;/h3-8,10,16H,9H2,1-2H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIGLKJWOLHLHNY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1=CC=C(S1)C2=CC(=CC=C2)F.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClFNS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

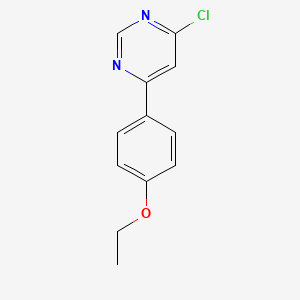

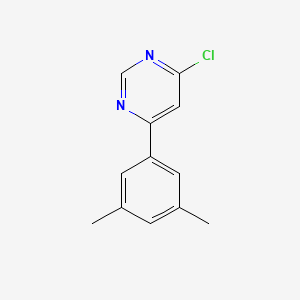
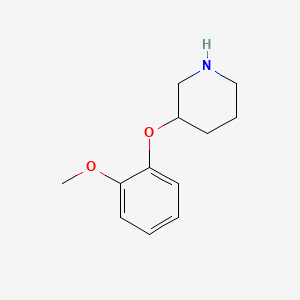
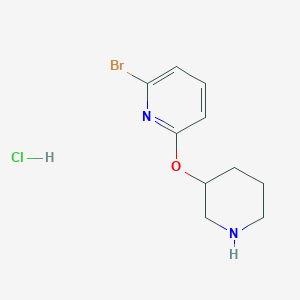
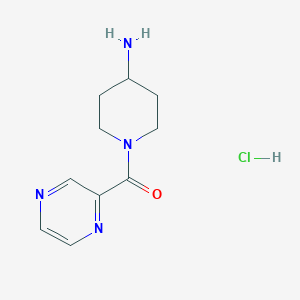
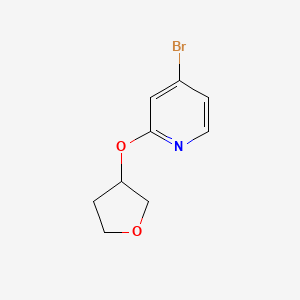
![5-Bromo-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1371962.png)
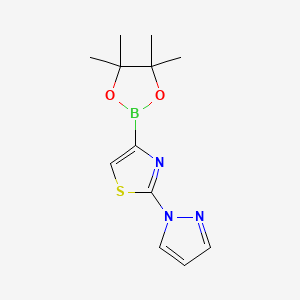
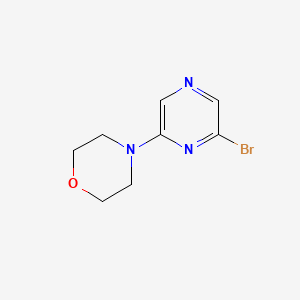
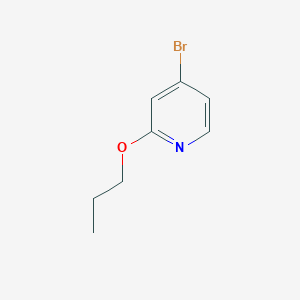

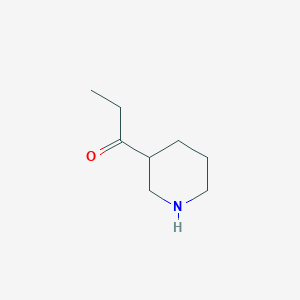
![{3-[3-(3-fluorophenyl)-1H-pyrazol-5-yl]propyl}(methyl)amine](/img/structure/B1371971.png)